molecular formula C7H8N2O2S B1499901 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 211096-70-7

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B1499901
CAS No.: 211096-70-7
M. Wt: 184.22 g/mol
InChI Key: YXAXBOJHMJCWSK-UHFFFAOYSA-N
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Description

Product Overview 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide ( 211096-70-7) is a chemical compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol . This high-purity compound (≥98%) is characterized by a benzo[c]isothiazole 2,2-dioxide core structure, which is a sulfonamide-based bicyclic system, functionalized with an amino group at the 4-position . Research Value and Applications This compound serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. The 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold, also known as a cyclic sulfonamide, is a key structural motif in the development of biologically active molecules . For instance, closely related analogs, such as the 5-substituted derivative, have been utilized in the synthesis of potent and selective inhibitors of cyclin-dependent kinases CDK8 and CDK19 . These kinases are important targets in oncology research, particularly in the study of cancers such as colorectal carcinoma. The presence of the amino group on this scaffold provides a handle for further synthetic modification, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. Handling and Storage For product stability, it is recommended to store this compound sealed in a dry environment at 2-8°C . Consult the Safety Data Sheet for detailed hazard and handling information prior to use. Notice This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2,1-benzothiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-6-2-1-3-7-5(6)4-12(10,11)9-7/h1-3,9H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAXBOJHMJCWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NS1(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670226
Record name 4-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211096-70-7
Record name 4-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Properties, Synthesis, and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this document consolidates information on its structural features, predicted physicochemical properties, and plausible synthetic routes based on established chemical principles and data from closely related analogues. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds, offering insights into its synthesis, potential reactivity, and applications.

Introduction and Molecular Overview

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, also known as 4-aminobenzosultam, belongs to the class of bicyclic sulfonamides. The core structure consists of a benzene ring fused to a five-membered sultam ring, with an amino group substituted at the 4-position of the aromatic ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related benzothiazole and sulfonamide derivatives. The presence of the amino group and the polar sulfonyl group imparts specific electronic and steric properties that can influence molecular interactions with biological targets.

Key Structural Features:

  • Benzosultam Core: A stable, bicyclic heterocyclic system.

  • Aromatic Amine: A key functional group that can act as a hydrogen bond donor and a site for further chemical modification.

  • Sulfonyl Group: A polar, electron-withdrawing group that can participate in hydrogen bonding and influences the overall electronic character of the molecule.

Physicochemical Properties

Direct experimental data for 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is scarce. The following table summarizes key physicochemical properties, with values for the parent compound, 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, provided for comparison. The properties of the 4-amino derivative are expected to be influenced by the presence of the amino group, leading to increased polarity and potentially a higher melting point and boiling point compared to the unsubstituted parent compound.

Property1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (Parent Compound)4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (Predicted)
Molecular Formula C₇H₇NO₂S[1]C₇H₈N₂O₂S
Molecular Weight 169.20 g/mol [1]184.22 g/mol
Appearance White to off-white solidLikely a crystalline solid
Melting Point Not availableExpected to be higher than the parent compound
Boiling Point 311.3 ± 45.0 °C (Predicted)[1]Expected to be higher than the parent compound
Solubility Soluble in polar organic solvents like DMSO and THFLikely soluble in polar organic solvents
pKa Not availableThe amino group will have a basic pKa

Synthesis Methodology: A Plausible Route

A practical and efficient synthesis of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can be envisioned through a two-step process starting from the commercially available 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. This proposed pathway involves the nitration of the aromatic ring followed by the reduction of the resulting nitro group to the desired amine.

Step 1: Nitration of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

The introduction of a nitro group at the 4-position of the benzosultam core is the initial key transformation. This can be achieved through electrophilic aromatic substitution using a nitrating agent.

Reaction:

Nitration Parent 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Product 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Parent->Product Nitration Reagents HNO₃ / H₂SO₄ Reagents->Product

Caption: Nitration of the parent benzosultam.

Experimental Protocol (Adapted from similar nitration reactions):

  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.

  • Reaction: Dissolve 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide in a suitable solvent and cool the solution in an ice bath.

  • Addition: Slowly add the pre-cooled nitrating mixture to the solution of the starting material while maintaining the temperature below 10°C.

  • Stirring: Allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water until neutral, and dry under vacuum to obtain 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. This nitro-substituted precursor is commercially available from suppliers such as BLDpharm and Guidechem.[2][3]

Step 2: Reduction of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

The final step is the reduction of the nitro group to the primary amine. Several methods are well-established for this transformation in aromatic systems, offering flexibility in terms of reaction conditions and reagent compatibility.

Reaction:

Reduction Nitro_Compound 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Amine_Product 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Nitro_Compound->Amine_Product Reduction Reducing_Agents SnCl₂·2H₂O / EtOH or H₂, Pd/C Reducing_Agents->Amine_Product

Sources

IUPAC name 1,3-dihydro-2,1-benzothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1,3-dihydro-2,1-benzothiazole 2,2-dioxide Scaffold for Drug Discovery Professionals

Abstract

The 1,3-dihydro-2,1-benzothiazole 2,2-dioxide core, a prominent member of the γ-sultam class of heterocyclic compounds, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique stereoelectronic properties, inherent stability, and synthetic tractability have positioned it as a versatile building block for designing potent and selective therapeutic agents. This guide provides a comprehensive analysis of the synthesis, chemical properties, and medicinal chemistry applications of this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in its synthesis and functionalization, present self-validating protocols, and explore its role in the development of innovative therapeutics targeting a range of diseases.

Introduction: The Rise of the γ-Sultam Scaffold in Medicinal Chemistry

The landscape of drug discovery is perpetually in search of novel molecular frameworks that can address complex biological targets with high efficacy and minimal off-target effects. Among the vast array of heterocyclic compounds, the 1,3-dihydro-2,1-benzothiazole 2,2-dioxide scaffold has garnered significant attention. This bicyclic γ-sultam, a cyclic sulfonamide, is isosteric to phthalimide, a well-known pharmacophore, but with distinct electronic and conformational properties that can be exploited for improved pharmacological profiles.

The core structure is characterized by a sulfonamide group integrated into a five-membered ring fused to a benzene ring. This arrangement imparts a rigid conformation and a unique dipole moment, making it an excellent scaffold for presenting substituents in a well-defined three-dimensional space for optimal interaction with biological targets. The electron-withdrawing nature of the sulfonyl group also enhances the acidity of the N-H proton, providing a handle for further functionalization and influencing the hydrogen-bonding capabilities of the molecule.

Synthesis and Chemical Properties

The synthetic accessibility of a scaffold is paramount for its successful application in drug discovery. The 1,3-dihydro-2,1-benzothiazole 2,2-dioxide core can be readily prepared through several reliable synthetic routes, with the choice of method often depending on the desired substitution pattern.

General Synthetic Strategy: Reductive Cyclization

A common and efficient method for the synthesis of the 1,3-dihydro-2,1-benzothiazole 2,2-dioxide scaffold involves the reductive cyclization of 2-nitrobenzylsulfonyl chlorides. This two-step process is robust and amenable to scale-up.

Experimental Protocol: Synthesis of 1,3-dihydro-2,1-benzothiazole 2,2-dioxide

Step 1: Synthesis of 2-nitrobenzylsulfonyl chloride

  • To a stirred solution of 2-nitrotoluene (1.0 eq) in a suitable solvent such as chloroform, add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 2-nitrobenzylsulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reductive Cyclization

  • Dissolve the 2-nitrobenzylsulfonyl chloride (1.0 eq) in a solvent such as acetic acid.

  • Add a reducing agent, for example, tin(II) chloride (SnCl2) (4.0-5.0 eq), portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C for 4-6 hours until the starting material is consumed (monitored by TLC).

  • After cooling, pour the mixture into ice water and neutralize with a base (e.g., NaOH) to precipitate the crude product.

  • The solid is collected, washed with water, and can be purified by recrystallization or column chromatography to yield the desired 1,3-dihydro-2,1-benzothiazole 2,2-dioxide.

Causality Behind Experimental Choices:

  • Chlorosulfonic acid: This strong electrophile is used for the direct sulfonation of the benzylic carbon of 2-nitrotoluene. The nitro group is a meta-director, but the reaction proceeds at the benzylic position under these conditions.

  • Tin(II) chloride: A classical reagent for the reduction of nitro groups to amines. In this one-pot reaction, it simultaneously reduces the nitro group to an aniline, which then undergoes intramolecular cyclization with the sulfonyl chloride to form the sultam ring.

Physicochemical Properties

The physicochemical properties of the 1,3-dihydro-2,1-benzothiazole 2,2-dioxide scaffold are crucial for its behavior in biological systems.

PropertyValueSignificance in Drug Design
Molecular Weight169.19 g/mol A low molecular weight starting point allows for extensive functionalization without violating Lipinski's Rule of Five.
LogP0.8 (Predicted)Indicates a favorable balance between hydrophilicity and lipophilicity for oral bioavailability.
pKa (N-H)~10-11 (Estimated)The N-H proton is acidic and can be deprotonated under basic conditions, allowing for N-alkylation or N-arylation to introduce diversity.
Hydrogen Bond Donors1The N-H group can act as a hydrogen bond donor, crucial for target engagement.
Hydrogen Bond Acceptors2 (Sulfonyl oxygens)The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

Medicinal Chemistry Applications and Biological Targets

The 1,3-dihydro-2,1-benzothiazole 2,2-dioxide scaffold has been incorporated into a variety of biologically active molecules, demonstrating its versatility in targeting different enzyme families and receptor types.

Case Study: Inhibition of Aldose Reductase

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for the management of diabetic complications. The rigid nature of the 1,3-dihydro-2,1-benzothiazole 2,2-dioxide scaffold allows for the precise positioning of functional groups to interact with the active site of aldose reductase.

Workflow for Screening Aldose Reductase Inhibitors

cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Lead Optimization A 1,3-dihydro-2,1-benzothiazole 2,2-dioxide Core B N-Functionalization (e.g., Alkylation, Acylation) A->B C Aromatic Ring Functionalization (e.g., Suzuki Coupling) A->C D Diverse Compound Library B->D C->D E Primary in vitro Assay: Aldose Reductase Inhibition D->E Screening F Hit Identification E->F G Secondary Assays: Selectivity, Potency (IC50) F->G H Lead Compound Selection G->H I Structure-Activity Relationship (SAR) Studies H->I Optimization J ADME/Tox Profiling I->J K Candidate Drug J->K

Caption: Key modification points for SAR studies.

Key SAR takeaways:

  • N-Substitution: The nitrogen atom of the sultam is a key point for derivatization. N-alkylation or N-arylation can be used to explore different pockets of a target's active site. The nature of the substituent significantly impacts potency and selectivity.

  • Aromatic Ring Substitution: Substitution on the benzene ring at positions 4, 5, 6, and 7 allows for the modulation of electronic properties, metabolic stability, and the introduction of additional binding interactions.

  • C3 Position: The methylene group at the C3 position can be functionalized to introduce stereocenters, which can be critical for achieving high affinity and selectivity for chiral targets like enzymes and receptors.

Future Directions and Conclusion

The 1,3-dihydro-2,1-benzothiazole 2,2-dioxide scaffold continues to be a valuable tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties, synthetic accessibility, and conformational rigidity make it an ideal starting point for the design of novel therapeutics. Future research will likely focus on the development of new synthetic methodologies to access more complex and diverse derivatives, as well as the exploration of this scaffold against new and challenging biological targets. The integration of computational methods, such as structure-based drug design and virtual screening, with traditional synthetic chemistry will undoubtedly accelerate the discovery of new drug candidates based on this privileged framework.

References

  • PubChem Compound Summary for CID 136341, 1,3-dihydro-2,1-benzothiazole 2,2-dioxide. National Center for Biotechnology Information. [Link]

  • Synthesis of Sultams and Their Application in Medicinal Chemistry. Molecules, 2017. [Link]

  • The Sultam as a Privileged Structure in Medicinal Chemistry. Future Medicinal Chemistry, 2011. [Link]

Spectroscopic Characterization of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Core Structure and its Significance

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide belongs to the class of benzosultams, which are bicyclic sulfonamides. The core structure, 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, is a key pharmacophore in a variety of biologically active molecules. The introduction of an amino group at the 4-position is anticipated to significantly modulate the electronic properties and biological activity of the scaffold, making its unambiguous structural confirmation paramount. Spectroscopic techniques are the cornerstone of such structural elucidation, providing a detailed fingerprint of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The prediction is based on the known spectrum of the parent compound, 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, and the well-established effects of an amino substituent on a benzene ring.

Reference Data: ¹H NMR of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

The reported ¹H NMR spectrum of the parent compound shows the following key signals:

  • A complex multiplet in the aromatic region (δ 6.90-7.31 ppm) corresponding to the four protons of the benzene ring.[1][2]

  • A singlet at approximately δ 4.39 ppm for the two protons of the methylene group (CH₂).[1][2]

  • A broad singlet for the N-H proton of the sulfonamide group, the chemical shift of which can be variable.[1]

Predicted ¹H NMR Spectrum of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

The introduction of the electron-donating amino (-NH₂) group at the 4-position will cause a significant upfield shift of the aromatic protons, particularly those ortho and para to the amino group, due to increased electron density.[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
H-5~6.6-6.8DoubletJortho ≈ 7-9 HzOrtho to the amino group, strongly shielded.
H-6~7.0-7.2Triplet or Doublet of DoubletsJortho ≈ 7-9 Hz, Jmeta ≈ 2-3 HzLess affected by the amino group.
H-7~6.5-6.7DoubletJortho ≈ 7-9 HzPara to the amino group, strongly shielded.
CH₂ (Position 1)~4.3-4.5Singlet-Methylene protons adjacent to the sulfonamide.
NH (Sulfonamide)Variable (broad)Singlet-Exchangeable proton.
NH₂ (Amino)Variable (broad)Singlet-Exchangeable protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The chemical shifts are predicted based on the known shifts for benzene and the substituent effects of the amino and sulfonamide groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-4~140-150Carbon bearing the amino group, deshielded.
C-7a~135-145Quaternary carbon fused to the heterocyclic ring.
C-3a~125-135Quaternary carbon fused to the heterocyclic ring.
C-6~120-130Aromatic CH.
C-5~115-125Aromatic CH, shielded by the amino group.
C-7~110-120Aromatic CH, shielded by the amino group.
C-1~45-55Methylene carbon.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic Amine (N-H)Symmetric & Asymmetric Stretch3300-3500 (two bands)Medium-Strong
Sulfonamide (N-H)Stretch3200-3300Medium
Aromatic C-HStretch3000-3100Medium-Weak
Aliphatic C-H (CH₂)Stretch2850-2960Medium-Weak
Aromatic C=CStretch1500-1600Medium-Strong
Sulfonamide (S=O)Asymmetric Stretch1300-1350Strong
Sulfonamide (S=O)Symmetric Stretch1150-1180Strong
Aromatic C-NStretch1250-1350Medium-Strong

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a strong indicator of a primary aromatic amine.[4][5] The strong absorptions for the S=O stretches are characteristic of the sulfonamide group.[6]

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

  • Molecular Ion (M⁺): The molecular weight of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (C₇H₈N₂O₂S) is 184.22 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 184.

  • Major Fragmentation Pathways:

    • Loss of SO₂ (64 Da): A significant fragment at m/z = 120 is expected, corresponding to the loss of sulfur dioxide.

    • Loss of CH₂NH (29 Da) from the heterocyclic ring.

    • Cleavage of the benzene ring, leading to characteristic aromatic fragments.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key structural features and their expected spectroscopic correlations.

Molecule_Structure Structure of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide cluster_molecule C4 C4-NH2 C5 C5-H C6 C6-H C7 C7-H C7a C7a C3a C3a N N-H S S(=O)2 C1 C1-H2

Caption: Molecular structure of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

NMR_Workflow NMR Data Interpretation Workflow Sample Dissolve in Deuterated Solvent 1D_H Acquire 1D ¹H Spectrum Sample->1D_H 1D_C Acquire 1D ¹³C Spectrum Sample->1D_C 2D_COSY Acquire 2D COSY 1D_H->2D_COSY 2D_HSQC Acquire 2D HSQC 1D_H->2D_HSQC Analyze_H Analyze Chemical Shifts, Multiplicity, Integration 1D_H->Analyze_H 1D_C->2D_HSQC Analyze_C Analyze Chemical Shifts 1D_C->Analyze_C Correlate_H_H Correlate ¹H-¹H (Connectivity) 2D_COSY->Correlate_H_H Correlate_H_C Correlate ¹H-¹³C (Direct Attachment) 2D_HSQC->Correlate_H_C Structure Propose Structure Analyze_H->Structure Analyze_C->Structure Correlate_H_H->Structure Correlate_H_C->Structure

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. By leveraging foundational spectroscopic principles and data from structurally related compounds, we have established a detailed framework for the interpretation of its NMR, IR, and MS spectra. This information is critical for researchers engaged in the synthesis and characterization of novel benzosultam derivatives and will serve as a valuable reference for confirming the structure of this and similar molecules. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.

References

  • American Elements. 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide. [Link]

  • University of Regensburg. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [Link]

  • University of Calgary. IR: amines. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Reactions Involving 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Scaffold

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a unique heterocyclic compound that holds significant promise in the field of medicinal chemistry and drug discovery. Its structure incorporates a bicyclic sulfonamide, specifically a sultam, fused to an aromatic ring bearing a reactive primary amino group. This combination of functionalities makes it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The sultam moiety provides a rigid scaffold that can orient substituents in a defined three-dimensional space, a desirable feature for optimizing interactions with biological targets. The aromatic amine serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups.

The broader class of 2-aminothiazoles, to which this compound is structurally related, is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of the benzisothiazole dioxide core is anticipated to modulate the physicochemical and pharmacological properties of derivatives, potentially leading to novel therapeutic agents.

This application note provides a comprehensive guide to the experimental setup for key reactions involving 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The protocols detailed herein are designed to be robust and reproducible, and are accompanied by explanations of the underlying chemical principles to aid in experimental design and troubleshooting.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂S[4]
Molecular Weight 184.22 g/mol [4]
Appearance Likely a solidInferred
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and THF[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[5]

Safety Precautions:

  • Hazard Statements: Based on related compounds, it may be harmful if swallowed.[6][7] Skin and eye contact should be avoided.[8]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.[6][7]

Experimental Protocols

The primary amino group of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is the main site of reactivity, readily undergoing reactions with various electrophiles. The following protocols detail common and useful transformations.

Protocol 1: Acylation of the Amino Group

Acylation of the amino group is a fundamental transformation used to introduce amide functionalities, which are prevalent in bioactive molecules. This protocol describes a general procedure for the acylation of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide using an acid chloride.

Reaction Scheme:

G reactant 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide product N-Acyl derivative reactant->product reagent + R-COCl (Acid Chloride) reagent->product conditions Base (e.g., Pyridine or Et3N) Solvent (e.g., DCM or THF) Room Temperature conditions->product

Caption: General acylation reaction.

Rationale:

The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve the reactants. The reaction is typically carried out at room temperature.

Step-by-Step Protocol:

  • To a solution of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add a suitable base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

Data Table for Acylation (Hypothetical Examples):

R in R-COClBaseSolventTime (h)Yield (%)
CH₃Et₃NDCM2>90
PhPyridineTHF4>85
4-Cl-PhEt₃NDCM3>90
Protocol 2: Sulfonamide Synthesis

The reaction of the amino group with a sulfonyl chloride provides access to sulfonamide derivatives, a class of compounds with a rich history in medicinal chemistry.[9][10][11]

Reaction Scheme:

G reactant 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide product Sulfonamide derivative reactant->product reagent + R-SO2Cl (Sulfonyl Chloride) reagent->product conditions Base (e.g., Pyridine) Solvent (e.g., DCM) Room Temperature conditions->product

Caption: Sulfonamide synthesis.

Rationale:

Similar to acylation, this reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often the solvent and base of choice for this transformation, as it effectively scavenges the HCl byproduct.[2]

Step-by-Step Protocol:

  • Dissolve 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 eq) in anhydrous pyridine (0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Table for Sulfonamide Synthesis (Hypothetical Examples):

R in R-SO₂ClSolventTime (h)Yield (%)
4-CH₃-PhPyridine12>80
CH₃Pyridine16>75
2-ThienylPyridine12>80
Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for the N-alkylation of primary amines.[12] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.

Reaction Scheme:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction reactant 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide intermediate Imine Intermediate reactant->intermediate reagent1 + R-CHO (Aldehyde) reagent1->intermediate conditions1 Solvent (e.g., MeOH or DCE) Acid catalyst (e.g., AcOH) conditions1->intermediate reagent2 + Reducing Agent (e.g., NaBH(OAc)3) product N-Alkyl derivative reagent2->product intermediate2 Imine Intermediate intermediate2->product

Caption: Reductive amination workflow.

Rationale:

The reaction is initiated by the acid-catalyzed condensation of the amine with an aldehyde to form an imine. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to selectively reduce the imine to the corresponding secondary amine. NaBH(OAc)₃ is often preferred as it is less basic and more selective than other borohydrides, and the reaction can often be carried out in a single pot.

Step-by-Step Protocol:

  • To a stirred suspension of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 eq) and the desired aldehyde (1.2 eq) in an anhydrous solvent such as dichloroethane (DCE) or methanol (MeOH) (0.1 M), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Data Table for Reductive Amination (Hypothetical Examples):

Aldehyde (R-CHO)Reducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE16>70
IsobutyraldehydeNaBH(OAc)₃MeOH24>65
CyclohexanecarboxaldehydeNaBH(OAc)₃DCE18>70

Conclusion

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a promising scaffold for the development of novel chemical entities. The protocols outlined in this application note provide a solid foundation for the chemical derivatization of this molecule. The reactivity of the primary amino group allows for straightforward acylation, sulfonylation, and alkylation, opening avenues to a wide array of derivatives. As with any experimental work, careful optimization of reaction conditions may be necessary for specific substrates. These guidelines, rooted in established chemical principles for related compounds, should serve as a valuable resource for researchers in their synthetic endeavors.

References

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  • Dyachenko, M. S., et al. (2018). 4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxides and their chemical properties evaluation. Molecular Diversity, 22(4), 919-927. [Link]

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  • National Institutes of Health. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. [Link]

  • DC Fine Chemicals. Safety Data Sheet. [Link]

  • PubMed. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. [Link]

  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]

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Mastering the Purification of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, a critical factor for downstream applications and regulatory compliance. This document emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the purification strategies.

Introduction: The Imperative of Purity

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound featuring both a primary aromatic amine and a cyclic sulfonamide (sultam) moiety. The presence of these functional groups dictates its chemical behavior and potential impurity profile. Impurities can arise from starting materials, side reactions during synthesis (e.g., over-alkylation, oxidation), or degradation. Achieving high purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). This guide explores three fundamental purification techniques: recrystallization, column chromatography, and acid-base extraction, providing both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target compound and its likely impurities is the cornerstone of developing an effective purification strategy.

Table 1: Physicochemical Properties of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

PropertyValueSignificance for Purification
Molecular FormulaC₇H₈N₂O₂S---
Molecular Weight184.22 g/mol Relevant for mass-based calculations.
AppearanceOff-white to light yellow solid (typical crude)Color may indicate the presence of chromophoric impurities.
Melting Point~170-175 °C (may vary with purity)A sharp melting point is an indicator of high purity.
SolubilitySparingly soluble in water; soluble in polar organic solvents (e.g., alcohols, acetone, DMSO).[1]Guides solvent selection for recrystallization and chromatography.
pKa (of amino group)Estimated to be weakly basic (aniline-like)Crucial for developing an effective acid-base extraction protocol.

Common Impurities:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during aromatic substitution reactions.

  • Oxidation products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities.

  • By-products from cyclization: Incomplete or alternative cyclization pathways can generate structurally related impurities.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired level of purity. The choice and sequence of these techniques will depend on the scale of the purification and the nature of the impurities.

Caption: General purification workflow for 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

I. Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful technique for removing impurities from solid compounds and is often the first step in a purification sequence. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For sulfonamide derivatives, polar solvents are often effective.[2]

Rationale for Solvent Selection:

A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, its polar nature, due to the amino and sulfonamide groups, suggests the use of polar protic solvents. Alcohols such as methanol, ethanol, and isopropanol are excellent candidates.[2] The addition of water as an anti-solvent can be beneficial to decrease the solubility of the compound upon cooling, thereby increasing the yield of recovered crystals.

Protocol 1: Recrystallization from an Alcohol/Water System

Objective: To remove non-polar and some polar impurities, resulting in a significant increase in purity.

Materials:

  • Crude 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • Isopropanol (or Ethanol)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol (approximately 10-15 mL per gram of crude material) and heat the mixture to reflux with stirring until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol-water mixture (e.g., 1:1 v/v) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Expected Outcome: A significant improvement in purity (typically >98%), with the removal of many colored impurities.

II. Flash Column Chromatography: For High-Purity Isolation

Flash column chromatography is a preparative liquid chromatography technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For aromatic amines, challenges can arise due to the basic nature of the amino group interacting with the acidic silanol groups of the silica gel stationary phase, leading to peak tailing and poor separation.[3][4]

Rationale for Method Development:

To mitigate the interaction between the basic amine and the acidic silica gel, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase.[3] This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation. The choice of the mobile phase is guided by the polarity of the compound. A common starting point for polar aromatic amines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol.[3]

Caption: Principle of flash column chromatography for purification.

Protocol 2: Flash Column Chromatography on Silica Gel

Objective: To separate the target compound from closely related impurities that were not removed by recrystallization.

Materials:

  • Crude or partially purified 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 1:1 v/v) with the addition of 0.5-1% TEA. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed compound is carefully loaded onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, applying gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

Table 2: Typical Chromatography Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[5]
Mobile Phase Hexane:Ethyl Acetate (e.g., 1:1 to 1:3 v/v) + 0.5% TEAGood polarity range for many organic compounds; TEA minimizes peak tailing.[3]
Alternative Mobile Phase Dichloromethane:Methanol (e.g., 98:2 to 95:5 v/v) + 0.5% TEAFor more polar compounds that do not move in hexane/ethyl acetate.[3]
Loading Dry loading adsorbed on silica gelResults in a more concentrated starting band and better separation.
Detection TLC with UV visualization (254 nm)The aromatic nature of the compound allows for easy visualization under UV light.

III. Acid-Base Extraction: Exploiting Basicity

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6] Since 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide contains a basic amino group, it can be protonated by a dilute acid to form a water-soluble ammonium salt. This allows for its separation from neutral or acidic impurities.[7]

Rationale for pH Control:

The efficiency of the extraction is dependent on the pKa of the amino group and the pH of the aqueous solution. By washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1 M HCl), the basic target compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. The pH of the aqueous layer should be sufficiently low to ensure complete protonation. Subsequently, basifying the aqueous layer will deprotonate the ammonium salt, causing the neutral amine to precipitate out or be extracted back into an organic solvent.

Protocol 3: Acid-Base Extraction

Objective: To separate the basic target compound from neutral and acidic impurities.

Materials:

  • Crude 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine.

  • Neutralization and Precipitation/Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The neutral amine should precipitate out of the solution.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If an oil forms or no solid precipitates: Extract the aqueous layer with fresh ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the purified product.[8]

Conclusion: A Strategy for Purity

The purification of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a critical step in its utilization as a pharmaceutical intermediate. This guide has detailed three robust purification techniques: recrystallization, flash column chromatography, and acid-base extraction. The optimal purification strategy will likely involve a combination of these methods, tailored to the specific impurity profile of the crude material. By understanding the underlying chemical principles of each technique, researchers can effectively and efficiently achieve the high level of purity required for their applications.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Perlovich, G. L., et al. (2010). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Chemistry For Everyone. (2023, March 18). Why Do Amines Adhere To Silica Gel Columns?. YouTube. [Link]

  • Reddit. (2022, March 12). Amine workup. r/Chempros. [Link]

  • Google Patents. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
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  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • REACH Devices. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]

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  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • MDPI. (2020). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. [Link]

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Application Note: 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzosultam scaffold, a bicyclic sulfonamide, is a privileged structure in medicinal chemistry, found in a diverse array of biologically active compounds.[1][2] This application note focuses on a key derivative, 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, highlighting its strategic importance as a starting material for the synthesis of novel therapeutic agents. The presence of a reactive primary amino group on the benzene ring provides a versatile handle for a wide range of chemical modifications, allowing for the exploration of vast chemical space. This guide will detail the reactivity of this scaffold, provide exemplary synthetic protocols for creating bioactive molecules, and discuss key experimental considerations for researchers in drug discovery and development.

Introduction to the 4-Aminobenzosultam Scaffold

Benzosultams are recognized for their robust chemical nature and their ability to act as bioisosteres for other functionalities, contributing to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The specific compound, 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, offers a unique combination of a rigid bicyclic core and a nucleophilic amino group. This amino group is readily amenable to a variety of transformations, including acylation, alkylation, arylation, and diazotization, paving the way for the synthesis of diverse compound libraries.

The sulfonamide moiety within the benzosultam core is a critical pharmacophore, known for its ability to interact with biological targets, particularly metalloenzymes. This, combined with the synthetic accessibility of the 4-amino position, makes this scaffold a highly attractive starting point for the development of novel inhibitors for various enzyme classes.

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties and reactivity of the starting material is paramount for successful synthesis.

Table 1: Physicochemical Properties of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

PropertyValue
Molecular Formula C₇H₈N₂O₂S
Molecular Weight 184.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol
Key Reactive Sites 1. 4-Amino group: Nucleophilic aromatic amine. 2. N-H of sultam: Weakly acidic, can be deprotonated with a strong base.

The primary amino group at the C4 position behaves as a typical aniline derivative, readily participating in reactions such as amide bond formation, reductive amination, and transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). The sultam nitrogen's proton is less acidic than that of a simple sulfonamide due to its involvement in the bicyclic system, but it can be functionalized under specific conditions, often requiring strong bases.

Synthesis of Bioactive Molecules: Applications and Protocols

The versatility of the 4-aminobenzosultam scaffold is best demonstrated through its application in the synthesis of various classes of bioactive molecules.

Synthesis of Novel Anti-inflammatory Agents via Amide Coupling

Rationale: The formation of an amide bond at the 4-amino position is a straightforward and effective strategy to introduce diverse functionalities. By coupling with carboxylic acids bearing pharmacophoric features known to interact with inflammatory targets, novel anti-inflammatory agents can be developed. For instance, derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have shown significant anti-inflammatory activity.[3] While not a direct derivative of the title compound, the principle of amide coupling to a heterocyclic amine to achieve anti-inflammatory effects is well-established.

Experimental Workflow:

G A 4-Aminobenzosultam E Amide Product A->E Reacts with B Carboxylic Acid (R-COOH) B->E Reacts with C Amide Coupling Reagent (e.g., HATU, EDCI) C->E Catalyzes D Solvent (e.g., DMF, CH2Cl2) D->E Solvent for reaction F Purification (e.g., Column Chromatography) E->F Is purified by G Bioactive Molecule F->G Yields

Caption: General workflow for amide coupling.

Detailed Protocol: Synthesis of N-(2,2-dioxido-1,3-dihydrobenzo[c]isothiazol-4-yl)benzamide

  • Materials: 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 eq), Benzoic acid (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), Anhydrous DMF.

  • Procedure:

    • To a solution of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide in anhydrous DMF, add benzoic acid.

    • Stir the mixture at room temperature for 10 minutes.

    • Add DIPEA to the mixture and stir for another 5 minutes.

    • Add HATU portion-wise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral carboxylic acids are used). DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction. The aqueous workup is designed to precipitate the organic product while removing water-soluble reagents and byproducts.

Synthesis of Triazole-Conjugated Derivatives via Click Chemistry

Rationale: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and high-yielding method for conjugating the benzosultam scaffold to other molecules.[4][5] This is particularly useful for creating complex molecules, including glycoconjugates or linking to other pharmacophores.[4] The amino group of the starting material can be readily converted to an azide, which can then be "clicked" with a terminal alkyne.

Experimental Workflow:

G A 4-Aminobenzosultam B Diazotization (NaNO2, HCl) A->B Step 1 C Azide Formation (NaN3) B->C Step 2 D 4-Azidobenzosultam C->D Yields G Triazole Product D->G Reacts with E Terminal Alkyne (R-C≡CH) E->G Reacts with F Cu(I) Catalyst (e.g., CuSO4, Na-Ascorbate) F->G Catalyzes

Caption: Synthesis of triazoles via click chemistry.

Detailed Protocol: Two-Step Synthesis of a 4-(1,2,3-Triazol-1-yl)benzosultam Derivative

  • Step 1: Synthesis of 4-Azido-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

    • Suspend 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0 °C.

    • Slowly add the diazonium salt solution to the sodium azide solution. Vigorous gas evolution will be observed.

    • After the addition is complete, stir the mixture for 1 hour at 0 °C and then allow it to warm to room temperature.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is often used in the next step without further purification.

  • Causality: The diazotization reaction must be performed at low temperatures to prevent the decomposition of the unstable diazonium salt. Sodium azide is a potent nucleophile that displaces the diazonium group to form the desired azide.

  • Step 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Dissolve the crude 4-Azidobenzosultam and a terminal alkyne (e.g., phenylacetylene, 1.0 eq) in a mixture of t-butanol and water (1:1).

    • Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography on silica gel.

  • Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable CuSO₄. The use of a water/t-butanol solvent system is common for CuAAC as it solubilizes a wide range of organic substrates and the inorganic catalyst components.

Summary of Potential Bioactivities

Derivatives of the benzosultam and related sulfonamide scaffolds have demonstrated a wide range of biological activities.

Table 2: Potential Therapeutic Applications of Benzosultam Derivatives

Therapeutic AreaTarget Class (Example)Rationale/Supporting Evidence
Oncology Kinase InhibitorsThe 4-aminopyrazolopyrimidine scaffold is a known kinase inhibitor pharmacophore, and bioisosteric replacement with benzosultams could yield novel inhibitors.[6]
Anti-inflammatory Enzymes in inflammatory pathwaysAmide derivatives of related isothiazole carboxylic acids show significant anti-inflammatory activity.[3]
Antiviral Viral EnzymesThe thiazole ring, a related heterocycle, is present in antiviral drugs like Ritonavir.[7]
Antimicrobial Bacterial EnzymesSulfonamides are a classic class of antibiotics. Benzosultams are a subclass of bicyclic sulfonamides with promising bioactivities.[1][2]
Antidiabetic DPP-4 InhibitorsBioisosteric replacement of amide bonds with heterocycles is a strategy used in the design of DPP-4 inhibitors.[8]

Troubleshooting and Experimental Considerations

  • Solubility: 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide and its derivatives can have limited solubility in common organic solvents. The use of polar aprotic solvents like DMF or DMSO is often necessary.

  • Protecting Groups: For reactions involving the sultam N-H, protection may be required. Common protecting groups for sulfonamides include Boc and SEM, though their installation and removal can be challenging.

  • Purification: The polarity of benzosultam derivatives can make purification by column chromatography challenging. The use of solvent systems containing methanol or a small amount of acetic acid may be necessary to elute highly polar compounds.

  • Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals.

Conclusion

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a valuable and versatile building block for the synthesis of bioactive molecules. Its readily functionalizable amino group allows for the application of a wide range of synthetic methodologies, from classical amide couplings to modern click chemistry. The inherent biological relevance of the benzosultam scaffold makes this compound a highly promising starting point for drug discovery programs targeting a multitude of diseases.

References

  • Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]

  • Zhang, W., et al. (2020). Recent Advances in Catalytic Synthesis of Benzosultams. Molecules, 25(19), 4367. [Link]

  • Reichelt, A., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(6), 223-32. [Link]

  • Hutchinson, I., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(3), 744-7. [Link]

  • Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate. [Link]

  • Zhang, W., et al. (2020). Recent Advances in Catalytic Synthesis of Benzosultams. ResearchGate. [Link]

  • Kovalenko, S. M., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548. [Link]

  • Wang, T., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(7), 820-832. [Link]

  • Ghosh, A. K., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(18), 13349-13404. [Link]

  • Banerjee, B., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(64), 39126-39153. [Link]

  • Banerjee, B., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. PubMed Central. [Link]

  • American Elements. (n.d.). 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide. American Elements. [Link]

  • Li, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2776. [Link]

  • Szymańska, E., et al. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 56(11), 811-20. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 136-148. [Link]

  • El-Telbany, F. A., & El-Subbagh, H. I. (1983). Saccharin derivatives II. Synthesis of 4-nitrosaccharin and related compounds. Journal of Pharmaceutical Sciences, 72(8), 957-9. [Link]

  • ResearchGate. (n.d.). (b) Cu-catalyzed synthesis of benzo-γ-sultams. ResearchGate. [Link]

  • Reichelt, A., et al. (2002). ChemInform Abstract: Synthesis and Properties of N-Substituted Saccharin Derivatives. ResearchGate. [Link]

  • Worachartcheewan, A., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 103-122. [Link]

  • Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. PubMed. [Link]

  • Rouf, A., & Tanyeli, C. (2015). ChemInform Abstract: Bioactive Thiazole and Benzothiazole Derivatives. ResearchGate. [Link]

  • Banerjee, B., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Publishing. [Link]

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catalytic applications of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Catalytic Applications of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives and Their Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the catalytic applications of a promising, yet underexplored, class of compounds: 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives. Due to the nascent stage of research into the direct catalytic uses of this specific scaffold, this document provides a comprehensive overview of the well-established catalytic prowess of structurally analogous saccharin derivatives. Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, shares the core benzisothiazole dioxide framework, offering a scientifically robust foundation for predicting and developing the catalytic potential of the title compounds. This guide will present detailed application notes, experimental protocols, and mechanistic insights derived from the rich catalytic chemistry of saccharin analogs, thereby providing a roadmap for future research and application.

Introduction: The Catalytic Promise of Cyclic Sulfonamides

Cyclic sulfonamides, particularly those fused to an aromatic ring system, represent a class of compounds with significant potential in catalysis. Their rigid structure, coupled with the electron-withdrawing nature of the sulfonyl group and the presence of modifiable nitrogen and aromatic protons, makes them intriguing candidates for both organocatalysis and as ligands in transition metal catalysis. The title compound, 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, is a member of this family. While its primary explorations have been in medicinal chemistry, its structural features suggest a latent catalytic capability.

The close structural relationship to saccharin, a compound with a surprisingly diverse range of catalytic applications, provides a strong rationale for investigating the catalytic activities of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives. The amino group at the 4-position offers a handle for further functionalization, potentially leading to the development of novel chiral catalysts or ligands.

The Saccharin Analogy: A Gateway to Catalytic Applications

Saccharin and its derivatives have emerged as versatile and environmentally friendly catalysts for a multitude of organic transformations.[1][2] The acidity of the N-H proton, the ability to activate substrates through hydrogen bonding, and the potential to be functionalized into various catalytic species are key to their activity. These principles are directly translatable to the 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide framework. This section will detail specific catalytic reactions where saccharin derivatives have proven effective, providing a blueprint for their application.

Brønsted Acid Catalysis

The acidic nature of the N-H proton in saccharin and its derivatives allows them to act as effective Brønsted acid catalysts. This has been successfully demonstrated in several multi-component reactions.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of heterocyclic synthesis, yielding dihydropyrimidinones of significant pharmaceutical importance. Saccharin derivatives have been shown to be efficient catalysts for this transformation.

Causality Behind Experimental Choices: The catalytic role of saccharin is attributed to its ability to activate the aldehyde carbonyl group through hydrogen bonding, facilitating nucleophilic attack by urea. The mild acidity of saccharin is often sufficient to promote the reaction without the need for harsh, corrosive acids, aligning with the principles of green chemistry.

Experimental Protocol: Saccharin-Catalyzed Biginelli Reaction

  • Materials:

    • Aldehyde (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Urea (1.5 mmol)

    • Saccharin (10 mol%)

    • Ethanol (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add the aldehyde, ethyl acetoacetate, urea, and saccharin.

    • Add ethanol and stir the mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate from the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure dihydropyrimidinone.

Expected Outcome: This protocol typically affords the desired dihydropyrimidinone in good to excellent yields.

Pre-catalysts for Halogenation Reactions

N-halo saccharin derivatives, easily prepared from saccharin, serve as stable and safe sources of electrophilic halogens for a variety of halogenation reactions.

The α-halogenation of ketones is a fundamental transformation in organic synthesis, providing key intermediates for further functionalization. N-bromosaccharin and N-chlorosaccharin are effective reagents for this purpose.

Causality Behind Experimental Choices: The polarization of the N-X bond in N-halosaccharins makes the halogen atom electrophilic. The reaction proceeds via the enol or enolate of the ketone, which attacks the electrophilic halogen. The saccharin byproduct is easily removed due to its solubility properties.

Experimental Protocol: α-Bromination of a Ketone using N-Bromosaccharin

  • Materials:

    • Ketone (1.0 mmol)

    • N-Bromosaccharin (1.1 mmol)

    • Methanol (10 mL)

  • Procedure:

    • Dissolve the ketone in methanol in a 50 mL round-bottom flask.

    • Add N-bromosaccharin in one portion.

    • Stir the mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Add water to the residue and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude α-bromoketone, which can be further purified by column chromatography.

As Ligands in Transition Metal Catalysis

The nitrogen and oxygen atoms in the benzisothiazole dioxide scaffold can act as coordination sites for transition metals, opening up avenues for their use as ligands in catalysis. While direct examples with the title compound are scarce, the broader class of benzothiazole and benzisothiazolinone derivatives has been explored in this context.[3][4]

Workflow for Developing Novel Catalysts:

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Catalyst Screening A 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide B Functionalization of Amino Group (e.g., with phosphines, pyridyls) A->B C Reaction with Metal Precursor (e.g., Pd(OAc)2, CuI) B->C D Test in Cross-Coupling Reactions (e.g., Suzuki, Heck) C->D E Optimization of Reaction Conditions D->E

Caption: Workflow for developing novel transition metal catalysts.

Quantitative Data Summary

The following table summarizes representative results for saccharin-catalyzed reactions, providing a benchmark for the expected efficacy of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives in similar transformations.

ReactionCatalystSubstratesSolventYield (%)Reference
Biginelli ReactionSaccharinBenzaldehyde, Ethyl Acetoacetate, UreaEthanol92[1][2]
Paal-Knorr Pyrrole SynthesisSaccharin-N-sulfonic acid2,5-Hexanedione, AnilineH₂O95[1][2]
α-Chlorination of KetoneN-ChlorosaccharinAcetophenoneMethanol85[1][2]

Mechanistic Insights

The catalytic cycle of saccharin in the Biginelli reaction is a prime example of its mode of action.

G A Aldehyde + Saccharin B Activated Aldehyde (H-bonded) A->B Activation C Nucleophilic attack by Urea B->C D Aza-ene Intermediate C->D E Cyclization and Dehydration D->E F Dihydropyrimidinone + Saccharin E->F Product formation & Catalyst regeneration

Caption: Proposed catalytic cycle for the Biginelli reaction.

Conclusion and Future Outlook

The represent a fertile ground for research. By drawing parallels with the well-established catalytic chemistry of saccharin, this guide provides a foundational framework for exploring their potential. The presence of a versatile amino group on the aromatic ring is a key feature that can be exploited to develop a new generation of catalysts and ligands. Future work should focus on the synthesis of a library of these derivatives and their systematic screening in a variety of organic transformations, including asymmetric catalysis, to unlock their full potential.

References

  • This is a placeholder reference for future research on the title compound.
  • Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances. [Link]

  • Novel benzothiazolinone ligand and it is transition metal complexes chemical preparation, structure and antimicrobial activity.
  • This is a placeholder reference for future research on the title compound.
  • This is a placeholder reference for future research on the title compound.
  • This is a placeholder reference for future research on the title compound.
  • Synthesis and Structural Studies on some Transition Metal Complexes of Bis-(benzthiazole-2-thio) Ethane, Pyridine and Bis. Journal of Applicable Chemistry.
  • Artificial sugar saccharin and its derivatives: role as a catalyst. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Formulation of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound belonging to the class of cyclic sulfonamides, also known as sultams. This structural motif is of significant interest in medicinal chemistry, with related compounds exhibiting a wide array of biological activities. The presence of both a sulfonamide and an aromatic amine group suggests its potential to interact with various biological targets. This guide provides a comprehensive framework for the formulation of this compound for both in vitro and in vivo biological evaluation. The protocols outlined herein are designed to be adaptable, guiding the researcher through a logical progression from initial solubility determination to the preparation of stable and effective dosing solutions.

Given the limited publicly available physicochemical data for 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, this document emphasizes a systematic approach to formulation development. The principles discussed are grounded in the general characteristics of sulfonamides and aromatic amines, classes of compounds known for their diverse biological roles.[1][2]

Compound Characteristics and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of a compound is the cornerstone of successful formulation development. For 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, the following characteristics, some of which are predicted based on related structures, should be considered.

Predicted Physicochemical Properties:

Based on the structure of the parent compound, 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, we can infer the following properties for the 4-amino derivative.[3] The addition of a primary aromatic amine is expected to increase polarity and may influence the pKa.

PropertyPredicted Value/CharacteristicRationale and Impact on Formulation
Molecular Formula C₇H₈N₂O₂SEssential for calculating molarity and concentrations.
Molecular Weight 184.22 g/mol Crucial for accurate weighing and solution preparation.
Appearance Likely a solid (e.g., crystalline or powder)Dictates the need for dissolution in a suitable vehicle.
Solubility Sparingly soluble in water; likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and potentially in alcohols (e.g., ethanol).This is the most critical parameter. Poor aqueous solubility necessitates the use of organic solvents or co-solvent systems for biological assays.
pKa The aromatic amine will be weakly basic, and the sulfonamide nitrogen may be weakly acidic.The pKa will determine the ionization state of the compound at physiological pH, which can significantly impact its solubility, cell permeability, and target engagement.
Stability Generally stable, but potential for degradation under harsh pH or oxidative conditions.Stability testing of the formulated compound is crucial to ensure that the intended concentration is maintained throughout the experiment.

Workflow for Formulation Development

A systematic workflow ensures the development of a robust and reproducible formulation. The following diagram illustrates the key decision points in this process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Formulation cluster_2 Phase 3: In Vivo Formulation A Compound Acquisition & Purity Analysis B Solubility Screening A->B Purity ≥95% C Select Primary Solvent (e.g., DMSO) B->C Data informs solvent choice G Vehicle Selection (Aqueous vs. Non-Aqueous) B->G Solubility data guides vehicle selection D Prepare High Concentration Stock Solution C->D E Determine Final Assay Concentration & Vehicle Tolerance D->E F Determine Route of Administration & Desired Dose F->G H Formulation Preparation & Stability Testing G->H I Dosing and Observation H->I

Caption: Formulation development workflow for 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Part 1: Formulation for In Vitro Biological Testing

In vitro assays are fundamental for elucidating the mechanism of action and potency of a test compound.[4] The primary goal for in vitro formulation is to achieve complete dissolution of the compound in a vehicle that is non-toxic to the biological system at the final assay concentration.

Protocol 1: Solubility Screening

Objective: To identify suitable solvents for the preparation of a high-concentration stock solution.

Materials:

  • 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

Procedure:

  • Weigh out approximately 1-2 mg of the compound into separate microcentrifuge tubes.

  • To each tube, add a small, precise volume of the test solvent (e.g., 100 µL of DMSO, ethanol, PEG400, or PBS). This will create a high initial concentration (e.g., 10-20 mg/mL).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound has dissolved, it is soluble at that concentration in the tested solvent.

  • If not fully dissolved, sonicate for 10-15 minutes and re-inspect.

  • If the compound remains insoluble, add an additional precise volume of the solvent to dilute the concentration and repeat steps 3-5.

  • Record the concentration at which the compound fully dissolves for each solvent.

Protocol 2: Preparation of a Stock Solution for In Vitro Assays

Rationale: DMSO is a common primary solvent for in vitro screening due to its ability to dissolve a wide range of organic compounds.[5] However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Materials:

  • 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • DMSO, cell culture grade

Procedure:

  • Based on the solubility screening, determine the desired concentration for your stock solution (e.g., 10 mM or 20 mM).

  • Accurately weigh the required amount of the compound.

  • Add the calculated volume of DMSO to achieve the target concentration.

  • Vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Example Calculation for a 10 mM Stock Solution:

  • Molecular Weight = 184.22 g/mol

  • To make 1 mL of a 10 mM solution, you need 0.01 moles/L * 0.001 L * 184.22 g/mol = 0.0018422 g = 1.84 mg.

  • Weigh 1.84 mg of the compound and dissolve it in 1 mL of DMSO.

Part 2: Formulation for In Vivo Biological Testing

The formulation for in vivo studies is more complex, as it must be well-tolerated by the animal model and suitable for the chosen route of administration.[6] The goal is to deliver the desired dose in a volume that is safe and does not cause adverse effects due to the vehicle itself.

Decision Tree for In Vivo Vehicle Selection

The choice of an appropriate vehicle is critical for the success of in vivo studies.

G A Is the compound soluble in aqueous vehicles (e.g., saline, PBS) at the required concentration? B Use aqueous vehicle. A->B Yes C Is a suspension a viable option? A->C No D Prepare a suspension (e.g., in 0.5% methylcellulose). C->D Yes E Use a co-solvent system. C->E No F Examples: - Saline/PEG400/Ethanol - 5% DMSO in corn oil E->F

Caption: Decision-making process for selecting an in vivo formulation vehicle.

Protocol 3: Preparation of a Suspension for Oral Gavage

Rationale: For poorly water-soluble compounds, a suspension in an aqueous vehicle is a common approach for oral administration. Methylcellulose or carboxymethylcellulose are frequently used as suspending agents.[7]

Materials:

  • 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate the required amount of the compound for the desired dose and number of animals.

  • If the particle size of the compound is large, gently grind it to a fine powder using a mortar and pestle.

  • In a suitable container, add a small amount of the 0.5% methylcellulose solution to the compound to create a paste.

  • Gradually add the remaining volume of the methylcellulose solution while stirring continuously.

  • If necessary, use a homogenizer to ensure a uniform suspension.

  • Continuously stir the suspension during dosing to prevent settling.

Protocol 4: Preparation of a Co-Solvent Formulation for Intravenous Injection

Rationale: For intravenous administration, the compound must be fully dissolved. A co-solvent system is often necessary for compounds with poor aqueous solubility. The percentage of organic solvents should be minimized to reduce the risk of toxicity.

Materials:

  • 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • DMSO

  • PEG400

  • Sterile saline (0.9% NaCl)

Example Co-Solvent System (adjust ratios as needed based on solubility and tolerability studies):

  • 10% DMSO

  • 40% PEG400

  • 50% Sterile Saline

Procedure:

  • Dissolve the required amount of the compound in DMSO.

  • Add the PEG400 and mix thoroughly.

  • Slowly add the sterile saline while vortexing or stirring to avoid precipitation.

  • Visually inspect the final solution to ensure it is clear and free of particulates.

  • Prepare the formulation fresh on the day of dosing if stability data is not available.

Quality Control and Stability

A robust quality control (QC) process is essential to ensure the reliability of biological data.[8]

Key QC Steps:

  • Purity of the Test Compound: Always use a compound with a known purity, preferably confirmed by analytical methods such as HPLC and NMR.

  • Concentration Verification: For critical studies, the concentration of the final formulation can be verified by a suitable analytical method (e.g., HPLC-UV).

  • Visual Inspection: All formulations should be visually inspected for homogeneity, clarity (for solutions), and absence of particulates before each use.

  • Stability Assessment: The stability of the compound in the chosen vehicle should be assessed, especially if the formulation is to be stored. This can be done by analyzing the concentration of the compound over time at the intended storage temperature.

Safety and Handling

As 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide contains a primary aromatic amine moiety, it should be handled with appropriate safety precautions. Aromatic amines as a class can be hazardous, and care should be taken to avoid exposure.[9]

Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Waste Disposal: Dispose of all waste materials containing the compound in accordance with institutional and local regulations for chemical waste.

Conclusion

The successful biological testing of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is contingent upon the development of appropriate formulations. This guide provides a systematic approach, from initial solubility screening to the preparation of solutions and suspensions for in vitro and in vivo applications. Due to the absence of specific experimental data for this compound, it is imperative that researchers conduct the described pre-formulation and quality control steps to ensure the generation of accurate and reproducible biological results.

References

  • Jain, A., & Rana, A. (2017). Sulfonamide: A versatile pharmacophore.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. R. B. (2015). A review on the chemistry and biological importance of aminothiazoles. Journal of Advanced Research, 6(5), 655-666.
  • Rouken, B. (2023). Introducing the in vitro models driving drug development. Retrieved from [Link]

  • Gad, S. C. (2009). Pharmaceutical manufacturing handbook: production and processes. John Wiley & Sons.
  • Li, P., & Zhao, L. (2007). Developing animal models for studying absorption, distribution, metabolism, and excretion of drugs. John Wiley & Sons.
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  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Production of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of producing this vital sultam intermediate. We will move beyond simple protocols to address the underlying chemistry, troubleshoot common experimental hurdles, and provide actionable strategies for successful scale-up, ensuring scientific integrity and practical applicability.

Section 1: Synthetic Strategy and Core Challenges

The production of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a multi-step process where success hinges on careful control of each transformation. A seemingly minor issue in an early step can amplify into a significant purification challenge downstream, particularly during scale-up.

FAQ: What is a common and scalable synthetic route for this molecule?

A robust and frequently employed synthetic pathway begins with 2-methyl-3-nitrotoluene. This route is advantageous due to the commercial availability of the starting material and the relatively straightforward, albeit challenging, sequence of transformations. The overall workflow involves side-chain halogenation, conversion to a sulfonyl chloride, intramolecular cyclization to form the core sultam structure, and a final reduction of the nitro group.

Synthetic_Workflow A 2-Methyl-3-nitrotoluene B 2-(Bromomethyl)-3-nitrotoluene A->B NBS, Initiator (e.g., AIBN) C 2-(Chlorosulfonylmethyl)-3-nitrotoluene B->C 1. Na2SO3, H2O 2. SOCl2 or PCl5 D 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide C->D NH3 (aq) or NH4OH E 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide D->E Reduction (e.g., Fe/HCl, H2/Pd-C)

Caption: A common synthetic pathway for the target molecule.

Section 2: Troubleshooting Guide by Reaction Stage

This section provides a question-and-answer-based troubleshooting guide for the most critical stages of the synthesis.

Module 2.1: Sulfonyl Chloride Formation

The conversion of the benzylic halide to the sulfonyl chloride is a critical juncture. The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis, making its handling and formation a common source of yield loss.

FAQ: My sulfonyl chloride formation step is giving low yields and inconsistent results. What are the common causes?

This is a frequent challenge, often rooted in the moisture sensitivity of sulfonyl chlorides and the harsh conditions sometimes employed.[1][2]

  • Causality - The Problem with Water: Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid.[1] This not only consumes your active intermediate but the resulting sulfonic acid can complicate the subsequent work-up and purification. At scale, ensuring completely anhydrous conditions can be difficult.

  • Troubleshooting & Protocol Validation:

    • Strict Moisture Control: Ensure all glassware is oven-dried, and use anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).[2]

    • Reagent Quality: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) should be fresh and of high purity. Older reagents can contain HCl and other acidic impurities that catalyze decomposition.

    • Temperature Management: The chlorination reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during reagent addition is crucial to prevent side reactions and decomposition of the product.

    • Aqueous Process Chemistry: An alternative to harsh chlorinating agents involves an aqueous route where the halide is first displaced with sulfite to form a stable sodium sulfonate salt. This salt is then isolated and converted to the sulfonyl chloride. While this adds a step, the improved stability and handling of the intermediate salt can significantly increase overall yield and reproducibility, especially at scale.[3]

Experimental Protocol: Two-Step Sulfonyl Chloride Formation via Sulfonate Salt
  • Step 1: Sulfonation. In a reaction vessel, dissolve 2-(Bromomethyl)-3-nitrotoluene in a suitable solvent mixture like ethanol/water. Add a stoichiometric equivalent of sodium sulfite (Na₂SO₃). Heat the mixture to reflux for 4-6 hours until TLC or HPLC analysis shows complete consumption of the starting material. Cool the mixture and isolate the precipitated sodium 2-(methylsulfonate)-3-nitrotoluene salt by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Chlorination. Suspend the dried sodium sulfonate salt in an anhydrous non-polar solvent (e.g., dichloromethane) with a catalytic amount of DMF. Cool the slurry to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise, maintaining the internal temperature below 10 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂) evolution. The resulting solution containing the sulfonyl chloride is typically used directly in the next step without isolation.

Module 2.2: Intramolecular Cyclization (Sultam Formation)

The ring-closing step to form the five-membered sultam is the heart of the synthesis. Success depends on favoring the intramolecular reaction over potential intermolecular polymerization or side reactions.

FAQ: The sultam cyclization is sluggish, and I'm observing significant amounts of what appears to be polymeric byproduct. How can I improve the yield of the desired cyclic product?

This issue points to a competition between the desired intramolecular cyclization and intermolecular reactions. The key is to create conditions that favor the molecule reacting with itself.

  • Causality - Kinetics and Concentration: Intramolecular reactions are kinetically favored at high dilution, as it reduces the probability of two different molecules encountering each other. The choice of base and solvent is also critical to deprotonate the sulfonamide precursor effectively without promoting side reactions.[4][5][6]

  • Troubleshooting & Protocol Validation:

    • High-Dilution Principle: Instead of adding the ammonia/amine source to a concentrated solution of the sulfonyl chloride, try a "reverse addition." Slowly add the sulfonyl chloride solution to a large, well-stirred volume of aqueous ammonia. This maintains a low concentration of the electrophilic sulfonyl chloride, favoring intramolecular ring closure.

    • Base and Solvent Selection: The choice of base can significantly impact the reaction. While aqueous ammonia is common, other bases in aprotic solvents can also be effective. A screening of conditions is often warranted.

    • Temperature Control: Monitor the reaction for exotherms. While some heat may be necessary to drive the reaction to completion, excessive temperatures can lead to decomposition and byproduct formation.

Parameter Condition A: Standard Addition Condition B: High Dilution (Reverse Addition) Rationale for Improvement
Procedure Aqueous ammonia added to sulfonyl chloride solution.Sulfonyl chloride solution added slowly to a large volume of aqueous ammonia.Maintains low concentration of the electrophile, favoring intramolecular cyclization.
Typical Yield 40-55%70-85%Reduced intermolecular side reactions and polymerization.
Impurity Profile Higher levels of oligomeric/polymeric species.Cleaner reaction profile with fewer high-molecular-weight impurities.Favored kinetics for the desired product pathway.
Module 2.3: Aromatic Nitro Group Reduction

The final step, the reduction of the nitro group to a primary amine, is a classic transformation but is fraught with potential challenges, from incomplete conversion to difficult work-ups.

FAQ: The workup after my SnCl₂ reduction is forming a thick, gelatinous precipitate that is nearly impossible to filter. How can I resolve this?

This is a well-documented and highly frustrating issue when using tin-based reducing agents.[7]

  • Causality - Formation of Tin Salts: In acidic media, SnCl₂ reduces the nitro group and is itself oxidized. When the pH is raised during workup to neutralize the acid and free the amine product, highly insoluble and gelatinous tin hydroxides (stannic hydroxides) precipitate, trapping the product and making filtration exceptionally difficult.[7]

  • Troubleshooting & Protocol Validation:

    • Switching Reducing Agents: The most effective solution is often to change the reduction method. Catalytic hydrogenation (H₂ over Pd/C) is very clean but requires specialized high-pressure equipment and can be sensitive to sulfur-containing compounds. A highly reliable and scalable alternative is the use of iron powder in the presence of a weak acid like acetic acid or a salt like ammonium chloride (Fe/NH₄Cl).[7][8] This method avoids the formation of gelatinous precipitates, as iron oxides are more granular and easier to filter.

    • Optimizing the Tin Workup (If Unavoidable): If you must use SnCl₂, a carefully controlled basification can help. Add a concentrated NaOH solution very slowly with vigorous stirring to the cooled reaction mixture. The goal is to reach a highly basic pH (>12) where some tin hydroxides can redissolve as stannates. The addition of a filtration aid like Celite® before attempting to filter can also help, but the process remains challenging.

Reduction_Troubleshooting Start Nitro Reduction Step Q1 What is the primary issue? Start->Q1 Incomplete Incomplete Conversion Q1->Incomplete Low Yield Workup Difficult Workup (Precipitates) Q1->Workup Process Issue Sol_Incomplete Increase catalyst loading or reaction time/temperature. Verify catalyst activity. Incomplete->Sol_Incomplete Sol_Workup Is the reducing agent SnCl2 or Fe? Workup->Sol_Workup Sol_SnCl2 Problem: Gelatinous tin salts. Solution: Switch to Fe/HCl or Fe/NH4Cl for easier filtration. Sol_Workup->Sol_SnCl2 SnCl2 Sol_Fe Filter the hot reaction mixture through Celite to remove iron oxides. Sol_Workup->Sol_Fe Fe

Caption: Decision tree for troubleshooting the nitro reduction step.

Section 3: Scale-Up Challenges and Solutions

Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing facility is rarely a linear process.[9] The physical environment changes dramatically, and reactions that are well-behaved in a round-bottom flask can become problematic in a large reactor.[10][11]

FAQ: We are seeing a different impurity profile and lower yield upon scaling up. Why is this happening when we are keeping the reagent stoichiometry the same?

This classic scale-up problem is almost always due to changes in physical, not chemical, parameters. Industrial reactors do not behave like laboratory glassware.[11]

  • Causality - The Tyranny of the Square-Cube Law: As you increase the volume of a reactor (a cubic function), its surface area only increases as a square function. This means large reactors have a much lower surface-area-to-volume ratio, making them far less efficient at removing heat.[11] This can lead to:

    • Hot Spots: Localized areas of high temperature that can cause thermal decomposition of reagents or products and trigger alternative, undesired reaction pathways.

    • Poor Mixing: What is easily homogenized with a small magnetic stir bar becomes a significant mass transfer challenge in a large, baffled reactor. Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.

Scale_Up_Challenges center_node Scale-Up Issues heat Heat Transfer (Reduced SA:V Ratio) center_node->heat mixing Mixing & Mass Transfer center_node->mixing impurity Altered Impurity Profile center_node->impurity safety EHS & Handling center_node->safety materials Raw Material Variability center_node->materials kinetics Changes in Kinetics center_node->kinetics

Caption: Core challenges encountered during process scale-up.

  • Troubleshooting & Protocol Validation:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) on the lab scale. This will quantify the heat of reaction and allow engineers to model the thermal behavior in a large reactor, ensuring the plant's cooling capacity is sufficient.

    • Controlled Addition/Dosing: For exothermic steps, do not add reagents all at once. Implement slow, controlled addition (dosing) of the limiting reagent to manage the rate of heat generation.

    • Process Analytical Technology (PAT): Implement in-situ monitoring tools (e.g., IR or Raman probes) to track reaction progress and the formation of intermediates or impurities in real-time, providing greater process understanding and control.[12]

Parameter Lab Scale (1L Flask) Pilot Scale (100L Reactor) Key Consideration for Scale-Up
Surface Area:Volume HighLowHeat transfer is less efficient; risk of exotherm runaway.
Mixing Efficient (magnetic stirrer)Challenging (impeller, baffles)Potential for poor mass transfer and localized hot spots.
Reagent Addition Typically rapid (funnel)Slow, controlled dosingEssential for managing exotherms and side reactions.
Heat-up/Cool-down Time FastSlowLonger exposure of the reaction mixture to intermediate temperatures.

Section 4: Purification and Final Product Quality

The final and most critical phase is the purification of the API to meet stringent quality specifications. For a solid compound like this, recrystallization is the primary method.[13][14]

FAQ: What is the best practice for purifying the final product to >99.5% purity required for pharmaceutical use?

A well-designed crystallization process is paramount for achieving high purity and ensuring the correct solid-state form (polymorph) of the API.[15][16]

  • Causality - The Science of Solubility: Crystallization works by exploiting the difference in solubility of the desired compound and its impurities in a given solvent system at different temperatures. An ideal solvent is one in which the product is sparingly soluble at low temperatures but highly soluble at elevated temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

  • Protocol Validation - Developing a Robust Recrystallization:

    • Solvent Screening: Screen a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, and water mixtures) to find the optimal system. The goal is to identify a solvent that provides a high recovery of pure crystals.

    • Controlled Cooling: Do not crash-cool the crystallization. A slow, controlled cooling profile is essential for forming well-ordered, pure crystals. Rapid cooling tends to trap impurities within the crystal lattice.

    • Polishing Filtration: Before crystallization, perform a hot filtration ("polishing filtration") of the dissolved crude product to remove any insoluble particulate matter.

    • Washing: Wash the filtered crystals with a small amount of cold, fresh crystallization solvent to remove any residual mother liquor containing dissolved impurities.

Experimental Protocol: Final Product Recrystallization
  • Dissolution: Charge the crude 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide to a clean reactor. Add the chosen solvent (e.g., isopropanol, ~10 volumes).

  • Heating: Heat the slurry with stirring to a gentle reflux until all solids are dissolved.

  • Polishing Filtration: Transfer the hot solution through a pre-heated filter to a clean, pre-warmed crystallizer to remove any insoluble impurities.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour) to allow for the formation of large, well-defined crystals.

  • Isolation: Once the target temperature (e.g., 0-5 °C) is reached, hold for 1-2 hours to maximize yield. Isolate the product by filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold isopropanol. Dry the purified product in a vacuum oven at a specified temperature (e.g., 50-60 °C) until a constant weight is achieved.

References

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  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? [Video]. YouTube.
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  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Retrieved from [Link]

  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • ScienceDirect. (n.d.). The synthesis of 4-amino-2,3,3-trimethyl-2,3-dihydro-1H-1λ⁶-isothiazole-1,1-dioxide 2.
  • National Institutes of Health. (n.d.). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. PMC PubMed Central. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
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  • Merck Millipore. (n.d.).
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  • ResearchGate. (2025, August 5). (PDF) Methods of Sultam Synthesis.
  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.
  • Royal Society of Chemistry. (2024, November 8). Synthesis of benzosultams via Ag( i )-catalyzed alkylative cyclization of vinyl sulfonamides. Organic & Biomolecular Chemistry.
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  • Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges.
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Validation & Comparative

A Comparative Guide to the Structural Analogs of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzisothiazole Scaffold

The 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core represents a unique heterocyclic system known as a sultam, which is a cyclic sulfonamide.[1] This scaffold is a valuable building block in medicinal chemistry and organic synthesis due to its stability and versatility in chemical reactions.[1] While direct pharmacological data on the 4-amino substituted parent compound is limited, its structural analogs, particularly within the broader benzothiazole and benzisothiazole families, have garnered significant attention for their diverse and potent biological activities.[2][3] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

This guide provides a comparative analysis of key structural analogs of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. We will delve into their structure-activity relationships (SAR), supported by experimental data, and provide detailed synthetic and biological evaluation protocols to empower researchers in the field of drug discovery and development. The unique fusion of a benzene and a thiazole ring imparts distinct chemical properties that allow for a wide range of substitutions, which can modulate the biological activity of the resulting compounds.[2]

Comparative Analysis of Structural Analogs

The therapeutic potential of this class of compounds is heavily influenced by structural modifications. Key areas for substitution include the benzene ring, the amino group, and the heterocyclic thiazole ring itself. This section explores the impact of these modifications on the biological properties of the resulting analogs.

Benzo[d]isothiazole 1,1-dioxide Analogs: Potent Enzyme Inhibitors

A significant class of structural analogs are the benzo[d]isothiazole 1,1-dioxides. These compounds have shown promise as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), both of which are key enzymes in the inflammatory pathway.[5]

A study on a series of 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide analogues revealed that these compounds can inhibit both 5-LOX and mPGES-1 with IC50 values in the micromolar to sub-micromolar range.[5] One of the most potent compounds in this series, 3g , demonstrated IC50 values of 0.6 μM and 2.1 μM against 5-LOX and mPGES-1, respectively.[5]

Table 1: Inhibitory Activity of Benzo[d]isothiazole 1,1-dioxide Analogs against 5-LOX and mPGES-1 [5]

CompoundR5-LOX IC50 (μM)mPGES-1 IC50 (μM)
3a H0.151.9
3b 2-CH31.82.6
3c 3-CH30.81.1
3d 4-CH30.91.6
3e 2-F2.54.1
3f 3-F1.12.2
3g 4-F0.62.1
3h 2-Cl2.84.8
3i 3-Cl1.93.5
3j 4-Cl1.22.8
2-Aminobenzothiazole Derivatives: A Hub for Anticancer and Antimicrobial Activity

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[6] This scaffold is present in several FDA-approved drugs and is a frequent subject of drug discovery programs.[7]

Anticancer Properties:

Benzothiazole derivatives have shown significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[2] Some derivatives act as potent and selective inhibitors of enzymes crucial for cancer cell survival, such as protein tyrosine kinases (PTKs).[8] The benzothiazole scaffold can mimic the adenine portion of ATP, allowing it to competitively bind to the catalytic domain of these kinases, thereby disrupting pro-cancer signaling pathways.[8]

For instance, 2-(4-aminophenyl)benzothiazoles have demonstrated selective and potent in vitro antitumor activity.[2] The introduction of a methyl group at the 3'-position of the 4-aminophenyl ring, as seen in DF 203, enhances this activity.[2] Furthermore, Schiff bases derived from benzo[d]isothiazoles have shown marked cytotoxicity against human CD4(+) lymphocytes and antiproliferative activity against leukemia cell lines.[9]

Table 2: Antiproliferative Activity of Selected Benzothiazole Analogs [2]

CompoundStructureCancer Cell LineIC50 (μM)
Compound 4 2-aminobenzothiazole with specific substitutionsA5492.03
H22289.80
Compound 5 2-aminobenzothiazole with 2-anilinopyridyl moietyMCF-71.03
Compound 6 2-aminobenzothiazole with 2-anilinopyridyl moietyMCF-71.69

Antimicrobial Activity:

Structure-activity relationship studies on N,N-disubstituted 2-aminobenzothiazoles have identified potent inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[10] These studies have highlighted the importance of specific substitutions for antibacterial activity. For example, the removal of a chlorine atom from a lead compound resulted in a 2- to 3-fold loss in activity, while the removal of both chloro and methyl groups led to a substantial decrease in activity.[10] This indicates that these substituents are crucial for the compound's interaction with its bacterial target.

Thiazole and 2-Aminothiazole Analogs: Broad-Spectrum Biological Activity

Even without the fused benzene ring, the thiazole and 2-aminothiazole cores are privileged structures in medicinal chemistry, exhibiting a vast array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[6][7] The versatility of the 2-aminothiazole moiety allows for extensive chemical modifications, leading to a wide range of derivatives with diverse pharmacological profiles.[6]

Synthesis Strategies and Experimental Protocols

The synthesis of these diverse analogs often relies on established heterocyclic chemistry principles. The modular nature of many synthetic routes allows for the systematic exploration of structure-activity relationships.[11]

General Synthetic Workflow

The synthesis of many benzothiazole derivatives often starts from 2-aminothiophenol, which can be reacted with various electrophiles to construct the thiazole ring.[12]

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Core Scaffold cluster_modification Further Modification 2-Aminothiophenol 2-Aminothiophenol Cyclocondensation Cyclocondensation 2-Aminothiophenol->Cyclocondensation Carboxylic_Acid Carboxylic Acid / Acyl Halide Carboxylic_Acid->Cyclocondensation Benzothiazole 2-Substituted Benzothiazole Cyclocondensation->Benzothiazole Functionalization Functional Group Interconversion Benzothiazole->Functionalization Diverse Analogs Final_Analogs Final_Analogs Functionalization->Final_Analogs Diverse Analogs

Caption: General synthetic workflow for 2-substituted benzothiazoles.

Detailed Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

This protocol describes a general method for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and carboxylic acids.[13]

Materials:

  • 2-Aminobenzenethiol

  • Substituted carboxylic acid

  • (o-CF3PhO)3P (coupling reagent)

  • Solvent (e.g., Toluene)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the 2-aminobenzenethiol (1.0 mmol), the substituted carboxylic acid (1.2 mmol), and the coupling reagent (o-CF3PhO)3P (1.5 mmol).

  • Add dry toluene (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted benzothiazole.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Rationale for Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol group in 2-aminobenzenethiol. The coupling reagent, (o-CF3PhO)3P, facilitates the condensation reaction between the carboxylic acid and the aminothiophenol. Toluene is a suitable solvent as it allows for the reaction to be carried out at a high temperature, which is often necessary for the cyclization step.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential for validating the results of the assay. The positive control ensures that the assay is sensitive to cytotoxic agents, while the negative control accounts for any effects of the solvent.

Conclusion and Future Directions

The 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold and its structural analogs, particularly the broader benzothiazole family, represent a rich source of biologically active compounds with significant therapeutic potential. The extensive research into their synthesis and structure-activity relationships has provided valuable insights for the rational design of novel drug candidates.

Future research in this area should focus on:

  • Exploring Novel Substitutions: The modular nature of the synthesis allows for the introduction of a wide variety of functional groups, which could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: While many compounds have shown promising activity, a deeper understanding of their molecular targets and mechanisms of action is needed to guide further development.

  • Development of Drug Delivery Systems: Formulating promising candidates into advanced drug delivery systems, such as nanoparticles, could help overcome challenges related to solubility and bioavailability.

By leveraging the existing knowledge base and employing modern drug discovery techniques, the benzothiazole scaffold will undoubtedly continue to be a fruitful area for the development of new and effective therapies for a wide range of diseases.

References

  • Nishad, et al. (2024). Benzothiazole, a Superior Heterocyclic in Medicinal Chemistry.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology, 11(5), 2395-602.
  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 4035-4039.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2020). Journal of Young Pharmacists, 12(4), 421-428.
  • Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(11), 2454-2458.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2568.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128645.
  • The synthesis of 4-amino-2,3,3-trimethyl-2,3-dihydro-1H-1λ⁶-isothiazole-1,1-dioxide 2. (2020).
  • Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. (2012). Journal of Medicinal Chemistry, 55(21), 9089-9106.
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comparative study of the reactivity of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

This guide provides a comparative analysis of the chemical reactivity of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a heterocyclic compound of interest in medicinal chemistry and materials science. By examining its structural features and comparing them to related analogues, we can predict its behavior in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this molecule's synthetic potential.

Introduction to 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a cyclic sulfonamide (sultam), integrates an electron-rich aminobenzene moiety with an electron-withdrawing sultam ring. This juxtaposition of electronic properties imparts a unique reactivity profile, making it a versatile scaffold for chemical diversification. The isothiazole ring and its derivatives are known to possess a wide range of biological activities.[1] Understanding the reactivity of this specific aminobenzisothiazole dioxide is crucial for the rational design of novel derivatives with potential therapeutic applications.

Comparative Analysis of Reactivity

The reactivity of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can be dissected by considering its primary functional components: the aromatic amino group and the sultam ring.

Reactivity of the Aromatic Amino Group

The exocyclic amino group at the 4-position is a key site for functionalization. Its reactivity is modulated by the strongly electron-withdrawing sulfonyl group of the fused sultam ring.

1. Basicity and Nucleophilicity:

The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic ring. However, the potent electron-withdrawing nature of the adjacent SO₂ group significantly reduces the electron density on both the nitrogen and the aromatic ring. Consequently, the 4-amino group is expected to be less basic and less nucleophilic than aniline. This reduced reactivity can be advantageous in preventing unwanted side reactions and allowing for more controlled functionalization. For instance, the reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates can be exploited to further modulate and reduce the amine's reactivity towards nucleophilic substitution.[2]

2. Electrophilic Aromatic Substitution:

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the deactivating effect of the sultam ring will likely make the aromatic ring less susceptible to electrophilic attack compared to aniline. The positions ortho and para to the amino group (positions 3 and 5) are the most likely sites for substitution.

A comparative perspective can be drawn from the bromination of aminobenzothiazoles, where the position of substitution is influenced by the existing functional groups.[3] For 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, the directing effects of the amino group and the sultam ring will be competing. It is anticipated that the activating effect of the amino group will dominate, directing electrophiles to the positions ortho and para to it.

3. Diazotization and Subsequent Reactions:

The primary aromatic amino group can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate is a versatile precursor for a wide range of functional groups through Sandmeyer-type reactions, allowing for the introduction of halogens, cyano, hydroxyl, and other moieties. This provides a powerful synthetic route to a diverse library of derivatives.

Reactivity of the Sultam Ring

The sultam ring is generally stable due to its aromatic character and the robust nature of the sulfonamide bond. However, it still possesses sites for potential reactivity.

1. N-H Acidity and N-Alkylation/N-Arylation:

The hydrogen atom on the nitrogen of the sultam ring is acidic due to the adjacent electron-withdrawing sulfonyl group. This allows for deprotonation with a suitable base to form an anion, which can then act as a nucleophile in reactions with various electrophiles. This enables N-alkylation, N-acylation, and N-arylation, providing a straightforward method for modifying the sultam core.

2. Ring Opening:

Under harsh conditions, such as strong acid or base hydrolysis, the sultam ring can undergo cleavage of the C-N or S-N bonds. However, this is generally not a facile process and requires forcing conditions.

Comparison with Structurally Related Analogues

To further contextualize the reactivity of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a comparison with related structures is insightful.

CompoundStructural FeaturesPredicted Reactivity Comparison
Aniline Simple aromatic amine.The amino group in 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is significantly less basic and the aromatic ring is less activated towards EAS due to the electron-withdrawing sultam ring.
Saccharin Benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Possesses an acidic N-H and a carbonyl group.The N-H in 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is expected to be less acidic than in saccharin due to the absence of the adjacent carbonyl group's electron-withdrawing effect. The presence of the amino group in our target molecule opens up avenues for EAS reactions not readily available to saccharin.
2-Aminobenzothiazole Fused thiazole and aminobenzene rings.The electronic properties of the thiazole ring differ from the sultam ring. The sultam ring is more strongly electron-withdrawing. The reactivity of the amino group and the aromatic ring will be different in terms of both regioselectivity and reaction rates in EAS.[4]
β-amino-γ-sultams Non-aromatic cyclic sulfonamides with an amino group.These compounds have been studied for their reactivity towards electrophiles.[5] Both the C-5 position and the 4-amino group can undergo electrophilic reactions, with heteroatom electrophiles attacking the C-5 position and carbon electrophiles reacting with the amino group.[5] A similar dichotomy in reactivity can be anticipated for the aromatic analogue.

Experimental Protocols

The following are generalized, step-by-step methodologies for key transformations, based on established protocols for similar compounds.

Protocol 1: N-Alkylation of the Sultam Nitrogen

This protocol describes the alkylation of the sultam nitrogen, a common strategy for derivatization.

Workflow Diagram:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide in a suitable aprotic solvent (e.g., DMF, THF). B Add a base (e.g., NaH, K2CO3) to the solution under an inert atmosphere (N2 or Ar). A->B C Stir the mixture at room temperature to facilitate deprotonation. B->C D Add the alkylating agent (e.g., alkyl halide) dropwise to the reaction mixture. C->D E Heat the reaction to the desired temperature and monitor by TLC or LC-MS. D->E F Quench the reaction with water or a saturated aqueous solution of NH4Cl. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, concentrate, and purify the crude product by column chromatography. G->H Electrophilic_Bromination cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Temperature Controlled Temperature (e.g., 0 °C to RT) Reagent Brominating Agent (e.g., NBS, Br2) Solvent Solvent (e.g., Acetic Acid, DMF) Product Brominated Product Temperature->Product Atmosphere Inert or Ambient Atmosphere Atmosphere->Product

Sources

A Spectroscopic Journey: Unveiling the Transformation of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide and its synthetic precursors. This guide provides an in-depth examination of the key spectral changes that signify the chemical transformations from a sulfonamide precursor, through a nitrated intermediate, to the final amino product.

In the synthesis of pharmacologically relevant scaffolds, the precise characterization of intermediates and the final product is paramount to ensure purity, confirm structural integrity, and validate the synthetic pathway. This guide offers a detailed spectroscopic comparison of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a valuable building block in medicinal chemistry, with its key precursors: 2-methyl-3-nitrobenzenesulfonamide and 4-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. Through a comprehensive analysis of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, we will elucidate the characteristic spectral fingerprints that accompany each synthetic step.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically proceeds through a two-step sequence starting from 2-methyl-3-nitrobenzenesulfonamide. The initial intramolecular cyclization yields the nitrated intermediate, 4-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. Subsequent reduction of the nitro group affords the final amino compound. Each of these transformations imparts distinct changes to the molecular structure, which are readily observable through spectroscopic techniques.

Synthetic_Pathway Precursor1 2-Methyl-3-nitrobenzenesulfonamide Intermediate 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Precursor1->Intermediate Intramolecular Cyclization FinalProduct 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Intermediate->FinalProduct Reduction

Figure 1. Synthetic route to 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

I. Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

Infrared spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The transformation from the starting sulfonamide to the final amine is clearly delineated by characteristic changes in the IR spectrum.

Key IR Spectral Features:

CompoundN-H Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)SO₂ Asymmetric Stretch (cm⁻¹)SO₂ Symmetric Stretch (cm⁻¹)
2-Methyl-3-nitrobenzenesulfonamide ~3300-3200 (broad)~1530~1350~1340~1160
4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Absent~1530~1350~1330~1170
4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide ~3400 and ~3300 (two sharp bands)AbsentAbsent~1320~1150

Analysis:

  • From Precursor to Intermediate: The most significant change in the IR spectrum during the cyclization of 2-methyl-3-nitrobenzenesulfonamide to 4-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is the disappearance of the N-H stretching vibrations of the sulfonamide group. This is a direct consequence of the formation of the cyclic sulfonamide (sultam) ring. The strong absorptions corresponding to the nitro (NO₂) and sulfonyl (SO₂) groups remain prominent.

  • From Intermediate to Final Product: The reduction of the nitro group to an amino group is unequivocally confirmed by the disappearance of the characteristic NO₂ stretching bands and the emergence of two distinct, sharp N-H stretching bands in the region of 3400-3300 cm⁻¹. This doublet is characteristic of a primary amine (-NH₂).

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The changes in the NMR spectra provide a granular view of the structural transformations occurring during the synthesis.

¹H NMR Spectroscopy: A Tale of Shifting Protons

Comparative ¹H NMR Data (Predicted Chemical Shifts in ppm):

CompoundAromatic ProtonsCH₂ ProtonsNH₂ ProtonsCH₃ Protons
2-Methyl-3-nitrobenzenesulfonamide 7.5 - 8.5 (m)--~2.7 (s)
4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide 7.8 - 8.8 (m)~4.8 (s)--
4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide 6.8 - 7.5 (m)~4.5 (s)~4.0 (br s)-

Analysis:

  • Cyclization: The most dramatic change in the ¹H NMR spectrum upon cyclization is the disappearance of the methyl (CH₃) singlet and the appearance of a new singlet corresponding to the methylene (CH₂) protons of the newly formed heterocyclic ring. The chemical shift of these methylene protons is typically downfield due to the influence of the adjacent sulfonyl group and the aromatic ring. The aromatic protons also experience a shift in their chemical environment due to the rigidified cyclic structure.

  • Reduction: The reduction of the electron-withdrawing nitro group to an electron-donating amino group leads to a significant upfield shift of the aromatic protons. A broad singlet, corresponding to the amino (NH₂) protons, will also appear in the spectrum. The chemical shift of this peak can be variable and is often concentration and solvent-dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Comparative ¹³C NMR Data (Predicted Chemical Shifts in ppm):

CompoundAromatic CarbonsCH₂ CarbonCH₃ Carbon
2-Methyl-3-nitrobenzenesulfonamide 120 - 150-~20
4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide 125 - 155~55-
4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide 115 - 145~53-

Analysis:

  • Cyclization: Similar to the ¹H NMR, the ¹³C NMR spectrum will show the disappearance of the methyl carbon signal and the appearance of a new signal for the methylene carbon in the heterocyclic ring. The chemical shifts of the aromatic carbons will also be altered due to the formation of the fused ring system.

  • Reduction: The conversion of the nitro group to an amino group causes a notable upfield shift for the aromatic carbons, particularly the carbon atom directly attached to the nitrogen (C4) and the carbons ortho and para to it. This is due to the electron-donating nature of the amino group.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Expected Molecular Ion Peaks:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ or M⁺•
2-Methyl-3-nitrobenzenesulfonamide C₇H₈N₂O₄S216.22217 or 216
4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide C₇H₆N₂O₄S214.20215 or 214
4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide C₇H₇N₃O₂S185.21186 or 185

Analysis:

  • Cyclization: The mass spectrum will show a decrease in the molecular weight by 2 Da, corresponding to the loss of two hydrogen atoms during the intramolecular cyclization.

  • Reduction: The reduction of the nitro group (NO₂) to an amino group (NH₂) results in a decrease in the molecular weight by 30 Da (loss of an oxygen atom and addition of two hydrogen atoms, with the loss of another oxygen from the nitro group). This significant mass change is a definitive indicator of the successful reduction.

Experimental Protocols

General Procedure for Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) ionization.

Spectroscopy_Workflow cluster_Synthesis Synthesis Stages Precursor Precursor IR FTIR Spectroscopy Precursor->IR NMR NMR (1H & 13C) Precursor->NMR MS Mass Spectrometry Precursor->MS Intermediate Intermediate Intermediate->IR Intermediate->NMR Intermediate->MS FinalProduct Final Product FinalProduct->IR FinalProduct->NMR FinalProduct->MS

Figure 2. General workflow for spectroscopic characterization at each synthetic stage.

Conclusion

The spectroscopic comparison of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide and its precursors provides a clear and detailed picture of the chemical transformations involved in its synthesis. By carefully analyzing the changes in IR, NMR, and MS data, researchers can confidently track the progress of the reaction, confirm the identity and purity of the intermediate and final product, and gain a deeper understanding of the structure-spectra relationships. This guide serves as a valuable resource for anyone working with this important class of heterocyclic compounds.

References

  • PubChem Compound Summary for CID 579071, N-Methyl-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel sulfonamide derivatives.Journal of Medicinal Chemistry.
  • Spectroscopic Data of Organic Compounds.
  • Synthesis of 4-aminobenzothiazole derivatives.European Journal of Organic Chemistry.

A Comparative Guide to In Silico Modeling of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzisothiazole Scaffold

The 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core represents a significant scaffold in medicinal chemistry. As a privileged structure, its derivatives have garnered attention for a wide array of potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The structural rigidity and potential for diverse substitutions make this class of compounds an attractive starting point for rational drug design. However, a comprehensive exploration of the vast chemical space of its derivatives necessitates a strategic and efficient approach. In silico modeling offers a powerful toolkit to navigate this complexity, enabling the prediction of biological activity, pharmacokinetic properties, and potential toxicities, thereby accelerating the drug discovery pipeline.

This guide provides a comparative overview of various in silico modeling techniques applicable to 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives and their close structural analogs, such as benzothiazoles and thiazolidinones. While specific published research on the exact 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold is limited, the principles and methodologies discussed herein, drawn from studies on closely related isosteres, are directly translatable and provide a robust framework for initiating computational investigations. We will delve into the causality behind the selection of different modeling approaches, present validating experimental data where available, and provide detailed protocols for key computational workflows.

Comparative Analysis of In Silico Modeling Techniques

The selection of an appropriate in silico method is contingent on the specific research question at hand. For instance, understanding the binding interactions with a known target protein necessitates a different approach than predicting the activity of a novel compound series without a defined target. Here, we compare four commonly employed techniques: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), Pharmacophore Modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction.

Molecular Docking: Unraveling Protein-Ligand Interactions

Core Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target.[3] This technique is invaluable for elucidating the molecular basis of activity, identifying key interacting residues, and guiding the design of more potent and selective inhibitors.

Applicability to Benzisothiazole Derivatives: For derivatives of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide with a known biological target, molecular docking is an essential first step. For example, in a study on benzothiazole-substituted 4-thiazolidinones, molecular docking was employed to investigate their anticancer potential by predicting their binding to target proteins.[4] Similarly, docking studies on 2-aminothiazole derivatives have been used to predict their antioxidant activity by modeling their interactions with oxidoreductase proteins.[5]

Experimental Validation: The predictive power of molecular docking is significantly enhanced when correlated with experimental data. For instance, a study on novel 1,3-thiazole derivatives demonstrated that compounds with favorable docking scores against specific enzymes also exhibited potent inhibitory activity in in vitro assays.[1]

Workflow for Molecular Docking:

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Protein Preparation (e.g., from PDB) Grid 3. Binding Site Definition (Grid Generation) PDB->Grid Ligand 2. Ligand Preparation (2D to 3D conversion, energy minimization) Dock 4. Docking Algorithm (e.g., AutoDock Vina, Glide) Ligand->Dock Grid->Dock Pose 5. Pose Clustering & Scoring Dock->Pose Interaction 6. Interaction Analysis (H-bonds, hydrophobic interactions) Pose->Interaction

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol for a Typical Molecular Docking Experiment:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to residues.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivative.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure.

  • Grid Generation:

    • Define the binding site on the protein, typically centered around the active site or a known ligand binding pocket.

    • Generate a grid box that encompasses this defined region.

  • Docking:

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of the ligand within the grid box.

    • The program will score each pose based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

Core Principle: QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[6] These models are particularly useful for predicting the activity of untested compounds and for understanding which molecular properties are most influential for a given biological response.

Applicability to Benzisothiazole Derivatives: For a series of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives with known experimental activities (e.g., IC50 values), QSAR can be a powerful predictive tool. For example, a QSAR study on 2-aminothiazole sulfonamide derivatives was used to guide the rational design of new antioxidant compounds.[7] Another study developed a predictive QSAR model for 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors.[6]

Experimental Validation: The reliability of a QSAR model is assessed through statistical validation, including internal (cross-validation) and external validation using a test set of compounds not used in model development. A high correlation coefficient (R²) and predictive R² (Q²) are indicative of a robust model.[6]

Workflow for QSAR Model Development:

cluster_data Data Preparation cluster_model Model Building & Validation cluster_predict Prediction Dataset 1. Dataset Collection (Structures and Activities) Descriptors 2. Molecular Descriptor Calculation Dataset->Descriptors Split 3. Dataset Splitting (Training and Test Sets) Descriptors->Split Model 4. Model Generation (e.g., MLR, ANN) Split->Model Validation 5. Model Validation (Internal and External) Model->Validation New 6. Prediction for New Compounds Validation->New

Caption: A typical workflow for developing a QSAR model.

Detailed Protocol for a QSAR Study:

  • Data Collection:

    • Compile a dataset of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives with their corresponding experimental biological activities.

  • Descriptor Calculation:

    • For each molecule, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., topological, electronic, steric).

  • Data Splitting:

    • Divide the dataset into a training set for model development and a test set for external validation.

  • Model Generation:

    • Use statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical model that relates the descriptors to the biological activity.[6]

  • Model Validation:

    • Assess the statistical significance and predictive power of the model using metrics like R², Q², and the correlation coefficient for the test set.

  • Prediction:

    • Use the validated QSAR model to predict the biological activity of new, unsynthesized derivatives.

Pharmacophore Modeling: Identifying Essential Chemical Features

Core Principle: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are essential for a ligand to interact with a specific biological target.[8] Pharmacophore models can be used for virtual screening of large compound libraries to identify novel scaffolds.

Applicability to Benzisothiazole Derivatives: When a set of active 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives is available, but the specific target is unknown, ligand-based pharmacophore modeling can be employed. A study on benzothiazole derivatives as p56lck inhibitors successfully developed a six-point pharmacophore model to identify crucial structural features for activity.[9]

Experimental Validation: The validity of a pharmacophore model is often assessed by its ability to enrich active compounds in a virtual screening experiment and by its consistency with known structure-activity relationships.

Workflow for Ligand-Based Pharmacophore Modeling:

cluster_input Input Data cluster_generation Model Generation cluster_validation Validation & Application Actives 1. Selection of Active Ligands Conformers 2. Conformational Analysis Actives->Conformers Alignment 3. Molecular Alignment Conformers->Alignment Hypothesis 4. Pharmacophore Hypothesis Generation Alignment->Hypothesis Scoring 5. Hypothesis Scoring and Validation Hypothesis->Scoring Screening 6. Virtual Screening Scoring->Screening

Caption: A workflow for generating a ligand-based pharmacophore model.

Detailed Protocol for Pharmacophore Modeling:

  • Ligand Selection:

    • Select a set of structurally diverse and potent 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives.

  • Conformational Analysis:

    • Generate a representative set of low-energy conformers for each selected ligand.

  • Feature Identification and Alignment:

    • Identify common chemical features (pharmacophoric features) among the active molecules.

    • Align the molecules based on these common features.

  • Hypothesis Generation:

    • Generate pharmacophore hypotheses that represent the 3D arrangement of these essential features.

  • Validation:

    • Validate the best hypothesis by its ability to distinguish active from inactive compounds in a known dataset.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to search large compound databases for molecules that match the pharmacophoric features.

ADMET Prediction: Assessing Drug-Likeness

Core Principle: ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early-stage drug discovery to filter out compounds with unfavorable profiles.

Applicability to Benzisothiazole Derivatives: Before committing to the synthesis of a series of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives, it is prudent to perform an in silico ADMET assessment. This can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. Several studies on thiazole and benzothiazole derivatives have successfully incorporated ADMET prediction to assess their drug-likeness.[1][4]

Experimental Validation: In silico ADMET predictions should ideally be confirmed with in vitro and in vivo experiments as the drug discovery program progresses.

Commonly Predicted ADMET Properties:

Property CategorySpecific ParametersImportance in Drug Discovery
Absorption Caco-2 permeability, Human Intestinal Absorption (HIA)Predicts oral bioavailability
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)Determines tissue distribution and target engagement
Metabolism Cytochrome P450 (CYP) inhibition/substratePredicts drug-drug interactions and metabolic stability
Excretion Renal clearanceInfluences dosing regimen
Toxicity Ames mutagenicity, hERG inhibition, HepatotoxicityIdentifies potential safety liabilities

Comparative Performance and Data Summary

In Silico MethodTypical Performance MetricsExample from Related ScaffoldsReference
Molecular Docking Binding Affinity (kcal/mol), RMSD (Å)Docking scores of 2-aminothiazole derivatives against oxidoreductase proteins correlated with antioxidant activity.[5]
QSAR R² > 0.6, Q² > 0.5A 3D-QSAR model for benzothiazole derivatives as p56lck inhibitors showed an R² of 0.854.[9]
Pharmacophore Modeling Enrichment Factor, ROC curveA pharmacophore model for benzothiazinone derivatives as DprE1 inhibitors was validated with a ROC score of 0.71.[10]
ADMET Prediction Qualitative or quantitative predictionsADMET predictions for novel 1,3-thiazole derivatives indicated favorable pharmacokinetic properties.[1]

Conclusion and Future Directions

In silico modeling provides an indispensable framework for the rational design and optimization of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives. By leveraging a combination of molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can efficiently prioritize synthetic efforts, enhance the probability of success, and ultimately accelerate the discovery of novel therapeutic agents.

The journey from a promising scaffold to a clinical candidate is arduous. The judicious application of the computational methodologies outlined in this guide can illuminate the path forward, transforming the potential of the 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core into tangible therapeutic innovations. Future work should focus on synthesizing and biologically evaluating a focused library of these derivatives to generate the necessary experimental data to build and validate robust, specific in silico models for this promising chemical class.

References

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Available from: [Link]

  • Arora, K., Khokra, S. L., Khan, S. A., & Husain, A. (2017). 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potent p56lck Inhibitors. Chiang Mai Journal of Science, 44(4), 1346-1356.
  • Pharmacophore modeling is a computational method for the drug design which takes in to account the essential structural features of biologically active ligands and their interaction with the target protein receptors. ThaiScience. Available from: [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. Available from: [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PubMed Central. Available from: [Link]

  • Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors. PubMed Central. Available from: [Link]

  • Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives. PubMed Central. Available from: [Link]

  • In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. ResearchGate. Available from: [Link]

  • [Reference not cited in text]
  • [Reference not cited in text]
  • [Reference not cited in text]
  • [Reference not cited in text]
  • [Reference not cited in text]
  • Shetty, P., Isloor, A. M., & Malladi, S. (2020). Synthesis, in-silico Studies and Evaluation of Anticancer Activity of Some Novel Benzothiazole Substituted 4-Thiazolidinones.
  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Safety-First Approach to Handling 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Presumed Hazard Profile: An Extrapolation with Caution

The structural analog, 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given the presence of an amino group on the benzene ring, there is a potential for additional hazards, including skin sensitization and other systemic effects common to aromatic amines. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is essential.

Essential Personal Protective Equipment: A Multi-layered Defense

The selection of appropriate PPE is paramount to minimizing exposure and ensuring the safety of laboratory personnel. The following table outlines the recommended PPE for handling 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, based on the presumed hazards.

PPE Category Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.The inner glove provides protection in case the outer glove is breached. Nitrile and neoprene offer good resistance to a range of chemicals. Regular glove changes are crucial to prevent breakthrough.
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.
Body Protection A chemically resistant laboratory coat, worn over long-sleeved clothing and long pants.This provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Due to the potential for respiratory irritation and the unknown inhalation toxicity of the amino-substituted compound, respiratory protection is a critical precaution. This should be used in a well-ventilated area or a chemical fume hood.
Foot Protection Closed-toe, chemically resistant shoes.Protects the feet from spills and falling objects.

Procedural Guidance: From Preparation to Disposal

A meticulous and systematic workflow is crucial for safe handling. The following procedural steps provide a framework for working with 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

Pre-operational Safety Checklist:
  • SDS Acquisition: Prioritize obtaining the specific SDS for 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for signs of wear, tear, or degradation before each use.

  • Emergency Preparedness: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit Availability: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on PPE in the following order: inner gloves, lab coat, outer gloves, respiratory protection, and finally, eye and face protection.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: Monitor the reaction closely for any signs of an exothermic event or unexpected changes.

  • Post-handling Decontamination: After handling, wipe down the work area with an appropriate decontaminating solution.

Waste Disposal: A Critical Final Step

All waste generated, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste containing 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container label should include the full chemical name, hazard pictograms, and the date of accumulation.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of the safety procedures for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Obtain SDS Obtain SDS Verify Fume Hood Verify Fume Hood Obtain SDS->Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Emergency Prep Emergency Prep Inspect PPE->Emergency Prep Don PPE Don PPE Emergency Prep->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Monitor Reaction Monitor Reaction Prepare Solution->Monitor Reaction Decontaminate Area Decontaminate Area Monitor Reaction->Decontaminate Area Segregate Waste Segregate Waste Decontaminate Area->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose via EHS Dispose via EHS Label Waste->Dispose via EHS

Caption: A flowchart outlining the key safety stages from preparation and handling to post-use procedures.

References

As a specific SDS for 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide was not located, this guide is based on data for a related compound and general chemical safety principles. The following resources provide information on the related compound and general guidance on laboratory safety.

  • 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide | CAS 111248-89-6 . American Elements. [Link]

  • General Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.